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molecular formula C9H14F3NO B8636381 2,2,2-Trifluoro-N-(hex-5-EN-1-YL)-N-methylacetamide CAS No. 922520-05-6

2,2,2-Trifluoro-N-(hex-5-EN-1-YL)-N-methylacetamide

Cat. No. B8636381
M. Wt: 209.21 g/mol
InChI Key: ITZWEBSHEPGYRN-UHFFFAOYSA-N
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Patent
US08227407B2

Procedure details

Sodium hydride (1.05 eq) was slowly added at 0° C. to a solution of N-methyltrifluoro-acetamide (25 g) in DMF (140 mL). The mixture was stirred for 1 h at room temperature under nitrogen. Then, a solution of bromohexene (32.1 g) in DMF (25 mL) was added dropwise and the mixture was heated to 70° C. for 12 hours. The reaction mixture was poured on water (200 mL) and extracted with ether (4×50 mL), dried (MgSO4), filtered and evaporated to give 35 g of the target product 18 as a yellowish oil which was used without further purification in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][NH:4][C:5](=[O:10])[C:6]([F:9])([F:8])[F:7].Br[CH:12]=[CH:13][CH2:14][CH2:15][CH2:16][CH3:17]>CN(C=O)C>[CH2:17]([N:4]([CH3:3])[C:5](=[O:10])[C:6]([F:9])([F:8])[F:7])[CH2:16][CH2:15][CH2:14][CH:13]=[CH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
CNC(C(F)(F)F)=O
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
32.1 g
Type
reactant
Smiles
BrC=CCCCC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 70° C. for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC=C)N(C(C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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